(4-Chlorothiazol-5-yl)methanol

Overview

Description

Currently, there is no direct information available on (4-Chlorothiazol-5-yl)methanol from the provided papers. However, we can infer some general aspects of chlorinated thiazolyl compounds based on the related structures and activities described in the papers. For instance, chlorinated aromatic compounds often exhibit significant intermolecular interactions due to the presence of halogen atoms, which can lead to various supramolecular networks as seen in the 9-chloro analogue of a chromenoisoxazol compound . Additionally, chlorinated compounds are frequently used in the synthesis of molecules with potential antimicrobial activity, as demonstrated by the synthesis of novel aryl methanones with chloro substituents that showed significant antibacterial activity .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds typically involves the use of halogenating agents or reactions with chlorinated reagents. For example, the synthesis of bis(3-chlorophenyl) compounds involves reactions with Grignard reagents, which are known for their utility in forming carbon-halogen bonds . Similarly, the synthesis of chlorinated aryl methanones involves condensation reactions with chloromethylated precursors, indicating the versatility of chlorinated intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized by X-ray diffraction crystallography, which provides detailed information about the molecular conformation and packing within the crystal lattice. For instance, the crystal structure of a bis(3-chlorophenyl) compound revealed stabilization by intermolecular hydrogen bonding . The presence of chlorine atoms can significantly influence the molecular geometry and the type of intermolecular interactions that are preferred in the solid state .

Chemical Reactions Analysis

Chlorinated compounds can participate in a variety of chemical reactions, including but not limited to substitution reactions, where the chlorine atom can be replaced by other groups, and addition reactions, where the chlorine can add across multiple bonds. The reactivity of the chlorine atom also allows for further functionalization of the molecule, which can be crucial for the development of compounds with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of the chlorine atom. Chlorine atoms are electronegative and can affect the electron distribution within the molecule, impacting properties such as polarity, boiling point, and solubility. The chloro substituent can also enhance the lipophilicity of a molecule, which is an important factor in drug design, as it can affect the compound's ability to cross cell membranes and reach its target .

Scientific Research Applications

Reactivity Studies

Reactivity with Nucleophiles : The reactivity of 4- and 5-X-substituted 2-chlorothiazoles, including compounds related to (4-Chlorothiazol-5-yl)methanol, with nucleophiles such as benzenethiolate ion in methanol has been kinetically studied, revealing insights into the aza-activation in 2-chlorothiazole. This aza-activation is significantly reduced compared to that in 6-membered cyclic aromatic derivatives (Bosco, Forlani, Liturri, Riccio, & Todesco, 1971).

Methoxy-Dehalogenation Reactivity : The reactivity in methanol of methoxide ion with various halogenated compounds, including 4-chloro- and 5-chloro-benzofurazan and benzothiadiazole derivatives, was examined. This study provides valuable insights into the reactivity of halogenated compounds, which could be relevant for understanding the behavior of (4-Chlorothiazol-5-yl)methanol in similar conditions (Monte, Sandri, Nunno, Florio, & Todesco, 1971).

Antihypertensive Drug Characterization : A related compound, 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol, was characterized, providing insights into the structure and stabilization of these types of compounds, which can be useful for understanding related structures like (4-Chlorothiazol-5-yl)methanol (Tessler & Goldberg, 2004).

Synthesis and Antiviral Activity

- Synthesis of Derivatives : A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid demonstrates the potential antiviral activities of such compounds. This information could be extrapolated to the synthesis and potential applications of (4-Chlorothiazol-5-yl)methanol derivatives (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Spectroscopic and Computational Studies

Molecular Aggregation Studies : Spectroscopic studies of compounds similar to (4-Chlorothiazol-5-yl)methanol reveal insights into molecular aggregation in organic solvents, which can be crucial for understanding the solubility and reaction dynamics of (4-Chlorothiazol-5-yl)methanol (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Density Functional Theory (DFT) Studies : DFT studies on compounds like (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone provide valuable information on the structural optimization and bonding features of related thiazole compounds. These insights are essential for the computational modeling and understanding of (4-Chlorothiazol-5-yl)methanol (Shahana & Yardily, 2020).

Safety And Hazards

properties

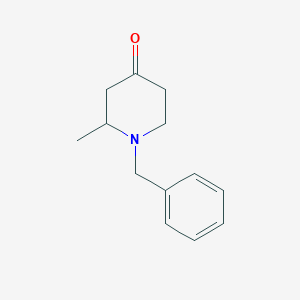

IUPAC Name |

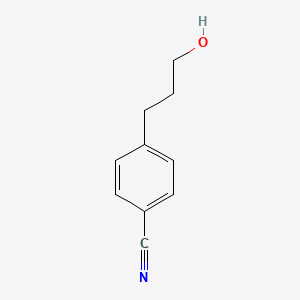

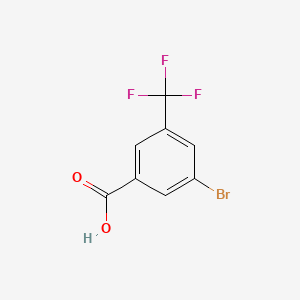

(4-chloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLVJAZZCVERQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440962 | |

| Record name | (4-chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorothiazol-5-yl)methanol | |

CAS RN |

1025936-09-7 | |

| Record name | (4-chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-1,3-thiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.